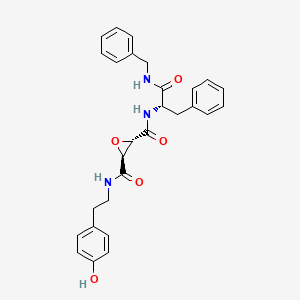

(2S,3S)-N2-((S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl)-N3-(4-hydroxyphenethyl)oxirane-2,3-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CAA0225 is a chemical compound recognized for its potent inhibitory effects on cathepsin L, a lysosomal cysteine proteaseCAA0225 is particularly noted for its ability to inhibit cathepsin L with high specificity, making it a valuable tool for studying autophagic proteolysis and other cellular processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

CAA0225 wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Epoxysuccinylpeptide beteiligt sind. Der potenteste Inhibitor unter den getesteten Verbindungen war (2S,3S)-Oxiran-2,3-dicarbonsäure 2-[((S)-1-Benzylcarbamoyl-2-phenyl-ethyl)-amid] 3-{[2-(4-Hydroxy-phenyl)-ethyl]-amid}. Diese Verbindung wird hergestellt, indem die entsprechenden Ausgangsmaterialien unter kontrollierten Bedingungen miteinander umgesetzt werden, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für CAA0225 nicht umfassend dokumentiert sind, wird die Verbindung typischerweise in Forschungslaboren unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und Lösungsmitteln, um die Herstellung einer Verbindung mit den gewünschten chemischen Eigenschaften und biologischen Aktivitäten zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CAA0225 unterliegt hauptsächlich Hemmungsreaktionen, bei denen es mit Cathepsin L interagiert, um dessen enzymatische Aktivität zu hemmen. Diese Hemmung ist hochspezifisch, mit minimalen Auswirkungen auf andere Proteasen wie Cathepsin B .

Häufige Reagenzien und Bedingungen

Die Synthese von CAA0225 beinhaltet die Verwendung von Epoxysuccinylpeptiden und anderen organischen Reagenzien. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, einschließlich spezifischer Temperaturen und pH-Werte, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Synthese von CAA0225 gebildet wird, ist die Verbindung selbst, die sich durch ihre starken inhibitorischen Wirkungen auf Cathepsin L auszeichnet. Diese Verbindung wird dann in verschiedenen wissenschaftlichen Studien verwendet, um ihre biologischen und chemischen Eigenschaften zu untersuchen .

Wissenschaftliche Forschungsanwendungen

CAA0225 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Biologie und Medizin. Zu den wichtigsten Anwendungen gehören:

Autophagische Proteolyse: CAA0225 wird als Sonde verwendet, um die autophagische Proteolyse zu untersuchen, einen Prozess, der den Abbau zellulärer Bestandteile innerhalb von Lysosomen beinhaltet.

Herzfunktion: Forschungen haben gezeigt, dass CAA0225 die Herzfunktion bei Mäusen mit Reperfusionsschaden verbessern kann, indem die Freisetzung von Cathepsin L gehemmt wird.

Parasitäre Infektionen: Es wurde festgestellt, dass CAA0225 Trypanosoma brucei-Parasiten abtötet und eliminiert, was auf seine potenzielle Verwendung bei der Behandlung von parasitären Infektionen hindeutet.

Wirkmechanismus

CAA0225 übt seine Wirkungen aus, indem es Cathepsin L, eine lysosomale Cysteinprotease, die am Abbau zellulärer Bestandteile beteiligt ist, hemmt. Die Verbindung bindet an die aktive Stelle von Cathepsin L und verhindert so, dass es seine Substrate spaltet. Diese Hemmung stört verschiedene zelluläre Prozesse, einschließlich Autophagie und Proteinabbau . Darüber hinaus wurde gezeigt, dass CAA0225 das abnormale Calcium-Handling in Kardiomyozyten normalisiert, was seine potenziellen therapeutischen Anwendungen weiter unterstreicht .

Wissenschaftliche Forschungsanwendungen

CAA0225 has a wide range of scientific research applications, particularly in the fields of biology and medicine. Some of the key applications include:

Autophagic Proteolysis: CAA0225 is used as a probe to study autophagic proteolysis, a process involving the degradation of cellular components within lysosomes.

Cardiac Function: Research has shown that CAA0225 can improve cardiac function in mice with reperfusion injury by inhibiting the release of cathepsin L.

Parasitic Infections: CAA0225 has been found to kill and eliminate Trypanosoma brucei parasites, indicating its potential use in treating parasitic infections.

Wirkmechanismus

CAA0225 exerts its effects by inhibiting cathepsin L, a lysosomal cysteine protease involved in the degradation of cellular components. The compound binds to the active site of cathepsin L, preventing it from cleaving its substrates. This inhibition disrupts various cellular processes, including autophagy and protein degradation . Additionally, CAA0225 has been shown to normalize abnormal calcium handling in cardiomyocytes, further highlighting its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von CAA0225

CAA0225 zeichnet sich durch seine hohe Spezifität für Cathepsin L aus, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieser Protease in verschiedenen biologischen Prozessen macht. Seine Fähigkeit, Cathepsin L selektiv zu hemmen, ohne andere Proteasen signifikant zu beeinflussen, ermöglicht präzisere Untersuchungen der Funktionen und Mechanismen dieses Enzyms .

Eigenschaften

Molekularformel |

C28H29N3O5 |

|---|---|

Molekulargewicht |

487.5 g/mol |

IUPAC-Name |

(2S,3S)-2-N-[(2S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-[2-(4-hydroxyphenyl)ethyl]oxirane-2,3-dicarboxamide |

InChI |

InChI=1S/C28H29N3O5/c32-22-13-11-19(12-14-22)15-16-29-27(34)24-25(36-24)28(35)31-23(17-20-7-3-1-4-8-20)26(33)30-18-21-9-5-2-6-10-21/h1-14,23-25,32H,15-18H2,(H,29,34)(H,30,33)(H,31,35)/t23-,24-,25-/m0/s1 |

InChI-Schlüssel |

ZMZQYVMNDRBKLO-SDHOMARFSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC=CC=C2)NC(=O)[C@@H]3[C@H](O3)C(=O)NCCC4=CC=C(C=C4)O |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)NC(=O)C3C(O3)C(=O)NCCC4=CC=C(C=C4)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.